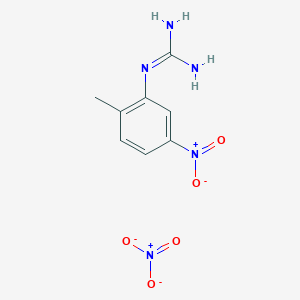

2-(2-Methyl-5-nitrophenyl)guanidine;nitrate

Description

2-(2-Methyl-5-nitrophenyl)guanidine nitrate (CAS: 152460-08-7, molecular formula: C₈H₁₁N₅O₅) is a nitrogen-rich organic salt characterized by a guanidine group attached to a 2-methyl-5-nitrophenyl moiety and a nitrate counterion. It is synthesized via the reaction of 2-methyl-5-nitroaniline with nitric acid and cyanamide under reflux conditions, yielding a crystalline product with a melting point of 218–219°C . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for pyrimidine derivatives used in kinase inhibitors like imatinib analogs . Its physicochemical properties include moderate water solubility and stability under inert gas storage .

Properties

Molecular Formula |

C8H10N5O5- |

|---|---|

Molecular Weight |

256.20 g/mol |

IUPAC Name |

2-(2-methyl-5-nitrophenyl)guanidine;nitrate |

InChI |

InChI=1S/C8H10N4O2.NO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);/q;-1 |

InChI Key |

UFCUZYAQWJABII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyanamide and 2-Amino-4-nitrotoluene (Reflux Method)

Overview:

This classical method involves the reaction of 2-amino-4-nitrotoluene with cyanamide in the presence of concentrated nitric acid (65%) under reflux conditions for about 25 hours. The product obtained is the nitrate salt of 2-methyl-5-nitrophenyl guanidine.

- Mix 2-amino-4-nitrotoluene (20.0 g, 0.13 mol) with 50% aqueous cyanamide solution (27.5 mL, 0.35 mol) and 50% aqueous methanol (25 mL).

- Add 65% nitric acid dropwise while heating to 60-65°C and reflux for 25 hours.

- After cooling, neutralize with saturated sodium carbonate solution to pH 8.5-9, precipitating the product.

- Filter, wash, and dry the yellow solid.

- Yield: Approximately 95.6%

- Purity (HPLC): 99.2%

- Noted safety concern: The use of concentrated nitric acid and prolonged reflux poses explosion hazards in industrial settings.

- High purity and yield.

- Safety risks due to harsh reaction conditions and explosive potential.

- Industrial scalability is limited by safety concerns.

Reference Data (1H-NMR in DMSO-d6):

Improved Method Using Guanidine Hydrochloride and 2-Chloro-4-nitrotoluene (Alcohol Solvent Condensation)

Overview:

A safer and more efficient method involves the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride in the presence of an acid-binding agent and a base, conducted in an alcohol solvent such as ethanol, isopropanol, or methanol.

- Dissolve 2-chloro-4-nitrotoluene in an alcohol solvent.

- Add guanidine hydrochloride and a base (e.g., sodium hydroxide, potassium hydroxide, or sodium carbonate aqueous solution).

- Heat the mixture at 40-50°C for 3.5 to 6 hours depending on conditions.

- Remove solvent by reduced pressure distillation.

- Add water to crystallize the product, filter, and dry.

Typical Reaction Conditions and Results:

| Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Residual 2-chloro-4-nitrotoluene (%) |

|---|---|---|---|---|---|---|---|

| 2 | Ethanol | 30% NaOH aqueous | 45-50 | 5 | 93.8 | 99.2 | 0.34 |

| 3 | Isopropanol | 30% KOH aqueous | 45-48 | 5.5 | 92.8 | 98.7 | 0.33 |

| 4 | Methanol | 30% NaOH aqueous | 40 | 6 | 94.4 | 99.2 | 0.36 |

| 5 | Methanol | 20% NaOH aqueous | 45 | 4 | 93.3 | 99.1 | 0.32 |

| 6 | Methanol | 20% NaOH aqueous | Reflux | 3.5 | 92.8 | 98.9 | - |

| 7 | Methanol | Saturated Na2CO3 aq. | Reflux | 6 | 93.3 | 98.8 | 0.37 |

- Mild reaction conditions and lower temperature reduce safety hazards.

- High yields (>90%) and high purity (>98.7%) are consistently achieved.

- Reaction is easier to control and more suitable for industrial scale-up.

- Use of guanidine hydrochloride and 2-chloro-4-nitrotoluene reduces impurity formation.

Reference:

Detailed examples and data from a 2021 patent demonstrate the robustness of this method.

Reference:

This method is described in a synthesis report highlighting the use of sulfuric and nitric acids for nitration and subsequent guanidinium salt synthesis.

Summary Table of Preparation Methods

| Method | Key Reactants | Solvent | Conditions | Yield (%) | Purity (%) | Safety & Industrial Notes |

|---|---|---|---|---|---|---|

| Cyanamide + 2-Amino-4-nitrotoluene | 2-amino-4-nitrotoluene, cyanamide, 65% HNO3 | Methanol/water | Reflux 25 h, 60-65°C | ~95.6 | 99.2 | High risk of explosion; not ideal for scale-up |

| Guanidine Hydrochloride + 2-Chloro-4-nitrotoluene | Guanidine hydrochloride, 2-chloro-4-nitrotoluene | Ethanol, Methanol, Isopropanol | 40-50°C, 3.5-6 h | >90 | >98.7 | Mild conditions; high yield; industrially scalable |

| Nitration of o-Toluidine + Guanidinium salt formation | o-Toluidine, HNO3/H2SO4, guanidine nitrate | Mixed acid, n-butanol | Nitration 0-5°C; guanidinium salt in n-butanol | ~81 (nitration) | High (final product) | Requires careful acid handling; established lab-scale method |

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-aminophenylguanidine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Various oxidized derivatives of the original compound.

Reduction Products: 2-Methyl-5-aminophenylguanidine.

Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of various agrochemicals and technical products.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound’s molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Guanidine nitrate (CAS: 506-93-4, C₁H₆N₄O₃): A simpler derivative lacking aromatic substituents.

1-(3-Nitrophenyl)guanidine nitrate (CAS: RN 2-(3-NITROPHENYL)GUANIDINE; molecular formula: C₇H₉N₅O₅): A positional isomer with a nitro group at the 3-position of the phenyl ring.

1-Amino-3-nitroguanidinium nitrate (ANGN) (C₂H₇N₆O₃): A highly energetic nitroguanidine derivative.

Physicochemical Properties

Biological Activity

2-(2-Methyl-5-nitrophenyl)guanidine;nitrate, also known as 2-Methyl-5-nitrophenylguanidine nitrate, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₈H₁₀N₄O₂·HNO₃

- Molecular Weight : 257.21 g/mol

- Melting Point : 218–219°C

- Appearance : Yellow crystalline powder

- Solubility : Soluble in water

The compound is primarily used as an intermediate in the synthesis of pharmaceutical agents, particularly imatinib, which is used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

The biological activity of 2-(2-Methyl-5-nitrophenyl)guanidine;nitrate is largely attributed to its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound's molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : As an intermediate in the synthesis of imatinib, it plays a crucial role in the treatment of cancers characterized by abnormal cell signaling.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain protein kinases, which are critical in cancer progression .

Study 1: Synthesis and Efficacy of Imatinib

A significant study demonstrated that 2-(2-Methyl-5-nitrophenyl)guanidine;nitrate is synthesized as part of the production process for imatinib. The efficacy of imatinib was highlighted through positron emission tomography (PET) studies, which showed a dramatic reduction in glucose uptake in tumor cells after treatment .

Study 2: Toxicological Assessments

Research has also focused on the potential formation of nitrosamines from guanidine derivatives. Such compounds could exhibit mutagenic properties under certain conditions, raising concerns about their safety profiles. The study emphasized the need for further investigations into the toxicological aspects related to nitrosamine impurities formed during drug synthesis .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Imatinib | Protein kinase inhibitor | Treatment for CML and GIST |

| 2-Methyl-5-nitrophenylguanidine | Intermediate for drug synthesis | Synthesis of various pharmaceuticals |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidinamine | Antitumor activity | Potential therapeutic agent |

Q & A

Q. What are the key structural features of 2-(2-methyl-5-nitrophenyl)guanidine nitrate, and how do they influence its reactivity?

The compound consists of a 2-methyl-5-nitrophenyl group linked to a guanidine moiety, with a nitrate counterion. The nitro group (NO₂) enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing electrophilic substitution patterns. The guanidine group (C(NH₂)₂NH₂) is highly basic, forming resonance-stabilized guanidinium cations in solution, which can participate in hydrogen bonding and supramolecular interactions . The methyl group at the 2-position introduces steric effects, potentially hindering planarization of the aromatic ring .

Q. How can researchers synthesize and purify 2-(2-methyl-5-nitrophenyl)guanidine nitrate?

While direct synthetic protocols for this compound are not extensively documented, analogous guanidine nitrate derivatives are synthesized via condensation of aryl amines with cyanamide derivatives under acidic conditions. For example, guanidine nitrate can be prepared by reacting dicyanodiamide with ammonium nitrate in the presence of nitric acid . Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the nitrate salt .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and guanidine protonation state.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching in guanidinium) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

- X-ray Crystallography : Resolves hydrogen-bonding networks, as demonstrated in structural studies of related guanidinium picrate salts .

- Mass Spectrometry : Molecular ion peaks at m/z 257.2 (C₈H₁₁N₅O₅) .

Advanced Research Questions

Q. How do crystallographic data inform supramolecular interactions in this compound?

X-ray studies of related guanidinium salts reveal planar guanidinium cations forming hydrogen bonds with nitrate anions. For example, in the structurally analogous 1-(2-methyl-5-nitrophenyl)guanidinium picrate, the guanidinium group engages in N–H···O hydrogen bonds with nitro groups (bond lengths: 2.8–3.0 Å), stabilizing the crystal lattice. Dihedral angles between the aromatic ring and guanidinium plane (~83°) suggest limited conjugation, favoring non-covalent interactions over electronic delocalization .

Q. What experimental strategies can resolve contradictions in biological activity data for guanidine derivatives?

Contradictions in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Protonation State Variability : Guanidine’s basicity (pKa ~13) leads to cation formation at physiological pH, altering membrane permeability.

- Counterion Effects : Nitrate vs. chloride salts may differentially modulate solubility and target binding.

- Assay Conditions : Use controlled pH buffers (e.g., HEPES at pH 7.4) and orthogonal assays (e.g., SPR, enzymatic activity) to validate interactions .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design could test variables:

- Temperature (25°C vs. 60°C),

- Solvent Polarity (ethanol vs. DMF),

- Acid Catalyst Concentration (0.1 M vs. 0.5 M HNO₃). Response variables include yield (%) and purity (HPLC). This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization frameworks like ICReDD’s computational-experimental feedback loops .

Methodological Considerations

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties (H315, H319).

- Storage : Store at +5°C under inert atmosphere to prevent nitrate decomposition .

- Waste Disposal : Neutralize acidic residues before disposal per local regulations .

Q. How can researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.